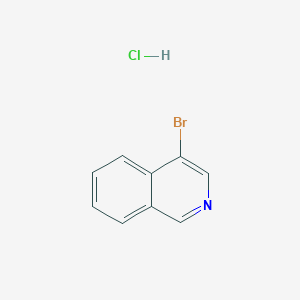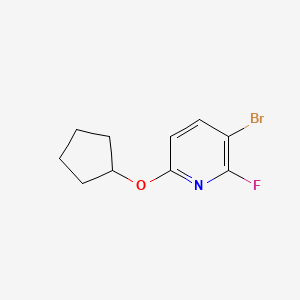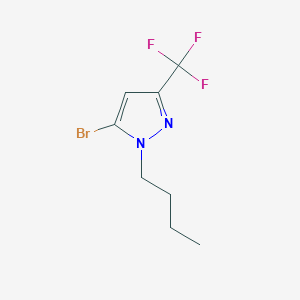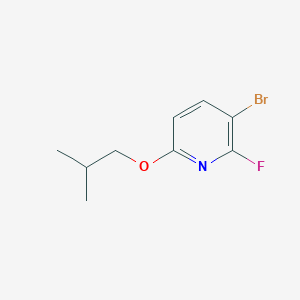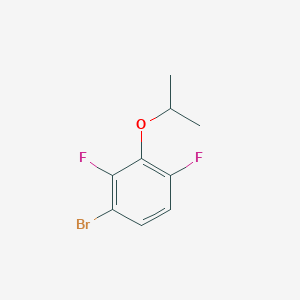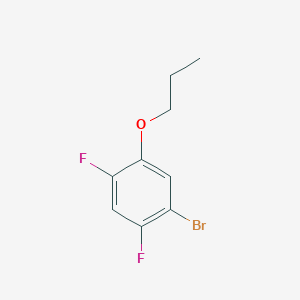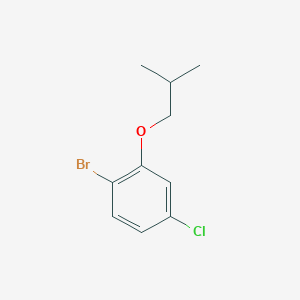
5-Bromo-2-butoxy-1-chloro-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-butoxy-1-chloro-3-fluorobenzene is an organic compound with the molecular formula C10H11BrClFO. It is a derivative of benzene, substituted with bromine, butoxy, chlorine, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-butoxy-1-chloro-3-fluorobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes:
Bromination: Introducing a bromine atom to the benzene ring using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Chlorination: Adding a chlorine atom through a similar electrophilic aromatic substitution reaction.
Fluorination: Introducing a fluorine atom using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent.
Butoxylation: Attaching a butoxy group (C4H9O) through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-butoxy-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, depending on the reaction conditions and reagents used.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of Lewis acids.
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.
Applications De Recherche Scientifique
5-Bromo-2-butoxy-1-chloro-3-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Bromo-2-butoxy-1-chloro-3-fluorobenzene exerts its effects involves its interaction with various molecular targets. The presence of multiple substituents on the benzene ring allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the butoxy group.
5-Bromo-2-chlorobenzotrifluoride: Contains a trifluoromethyl group instead of the butoxy group.
3-Bromo-5-chloro-1-fluorobenzene: Different positioning of substituents on the benzene ring.
Uniqueness
5-Bromo-2-butoxy-1-chloro-3-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The butoxy group, in particular, adds to its versatility in various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
5-bromo-2-butoxy-1-chloro-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClFO/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBPVEYZWXVUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
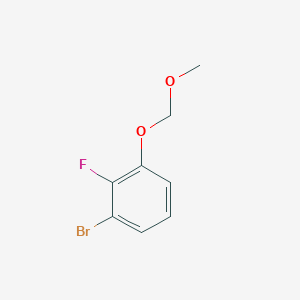

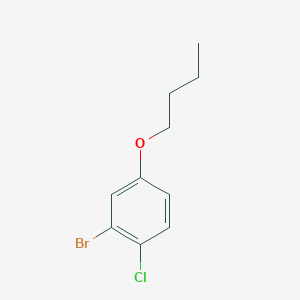
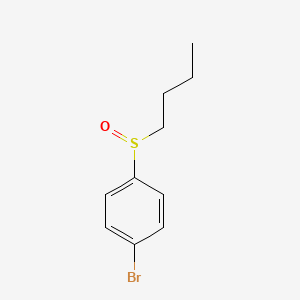
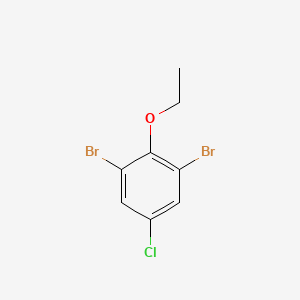
amine](/img/structure/B8027033.png)
